molecular formula C15H13NO5S B2803241 Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)thiophene-3-carboxylate CAS No. 888412-92-8

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)thiophene-3-carboxylate

Cat. No. B2803241
M. Wt: 319.33
InChI Key: LKKPXTMYIDATGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)thiophene-3-carboxylate, also known as MDB, is a synthetic compound that has been extensively studied for its potential uses in scientific research. MDB is a member of the benzodioxine family of compounds, which are known for their diverse biological activities. The synthesis of MDB is a complex process that requires specialized knowledge and equipment. In

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetra­hydro-1-benzo­thio­phene-3-carboxyl­ate, was studied, revealing a thiophene ring with a 2-amino group and a 3-methyl ester group. This study contributes to the understanding of the compound's molecular arrangement and hydrogen bonding characteristics (Vasu et al., 2004).

Synthetic Pathways and Derivative Formation

  • A study on the synthesis of new heterocyclic systems reported the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles, leading to the formation of tandem cyclization products (M. S. Yagodkina-Yakovenko et al., 2018).
  • Ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate synthesis was achieved through a one-pot, three-component condensation process, providing a new synthetic method for these compounds (Xiao-qing Li & Lan-zhi Wang, 2014).

Applications in Polymer Technology

  • A study explored the use of methyl thiophene-3-carboxylate in polymer solar cells, demonstrating its potential in nonfullerene-type polymer solar cells with high efficiency and long-term performance stability (G. Park et al., 2017).

Medicinal Chemistry and Drug Synthesis

  • The compound was used as an intermediate in the synthesis of potential therapeutic compounds. Its derivatives have been studied for various pharmacological properties, including antihypoxic effects (S. Vardanyan et al., 2019).

Material Science

  • Research on the electropolymerization of a new monomer, involving the cyclization reaction of diethyl N-methyl-3,4-dihydroxypyrrole-2,5-dicarboxylate, demonstrated the monomer's potential in creating advanced conjugated systems with predictable electronic and structural properties (Gülbin Kurtay et al., 2020).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling and storing thiophenes and benzodioxines. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information on safety and hazards1.


Future Directions

The future research directions in this field could involve exploring the potential biological activities of novel thiophene and benzodioxine derivatives, as well as their potential applications in material science and industrial chemistry2.


Please note that this is a general overview and may not apply specifically to “Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)thiophene-3-carboxylate”. For detailed information about this specific compound, further research or consultation with a subject matter expert may be necessary.


properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-19-15(18)9-6-7-22-14(9)16-13(17)12-8-20-10-4-2-3-5-11(10)21-12/h2-7,12H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKPXTMYIDATGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.